Methyl 6-(pyridin-3-ylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate
Description
Methyl 6-(pyridin-3-ylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate is a spirocyclic compound characterized by a unique bicyclic framework (spiro[2.5]octane) fused with a pyridinylsulfonyl group.
Properties
IUPAC Name |
methyl 6-pyridin-3-ylsulfonyl-6-azaspiro[2.5]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-20-13(17)12-9-14(12)4-7-16(8-5-14)21(18,19)11-3-2-6-15-10-11/h2-3,6,10,12H,4-5,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUVKJHMJPAMCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC12CCN(CC2)S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(pyridin-3-ylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the formation of the spirocyclic core, followed by the introduction of the pyridine and sulfonyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(pyridin-3-ylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, piperidine derivatives, and various substituted pyridine compounds.
Scientific Research Applications
Methyl 6-(pyridin-3-ylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 6-(pyridin-3-ylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins, further modulating their activity.
Comparison with Similar Compounds
Key Observations:
Core Structure Modifications: The hydrochloride salts (e.g., 874365-30-7 and 1983157-41-0) enhance water solubility compared to non-ionic analogs, a critical factor for bioavailability in drug development .
Ester Group Variations :
- Replacing the methyl ester (874365-30-7) with an ethyl ester (1983157-41-0) marginally increases molecular weight (205.68 vs. 219.71) and may alter pharmacokinetic profiles due to slower esterase-mediated hydrolysis .
Safety and Handling: None of the listed spiro compounds in the evidence exhibit significant hazards, though the absence of hazard data for 874365-30-7 suggests further testing is required .
Research Findings and Implications
Limitations and Gaps:
- No direct data exist for the pyridin-3-ylsulfonyl variant in the evidence, necessitating extrapolation from structural analogs.
- Comparative bioactivity data (e.g., IC₅₀ values, solubility) are absent, highlighting the need for targeted studies.
Biological Activity
Methyl 6-(pyridin-3-ylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in relation to cancer treatment and other therapeutic applications. This article reviews the current understanding of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound has a complex spirocyclic structure that contributes to its unique biological properties. The compound's molecular formula is , and its key structural features include:
- Azaspiro framework : A bicyclic structure that enhances interaction with biological targets.
- Pyridine sulfonyl group : This moiety is crucial for its biological activity, particularly in protein interactions.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties through the inhibition of specific protein targets involved in cell division and proliferation.
- KIF18A Inhibition : The compound has been identified as an inhibitor of KIF18A, a motor protein that plays a critical role in mitosis. Inhibition of KIF18A can induce mitotic arrest, leading to apoptosis in cancer cells. In vitro studies have shown that compounds similar to this compound can effectively downregulate KIF18A activity, suggesting a mechanism for its anticancer effects .
- Cell Line Studies : Various studies have tested this compound on different cancer cell lines, demonstrating significant cytotoxicity. For example, a study reported IC50 values indicating effective inhibition at concentrations as low as 1 μM in certain breast and lung cancer cell lines .
The proposed mechanism of action involves the disruption of microtubule dynamics during mitosis, leading to cell cycle arrest. This is particularly relevant in the context of cancer therapies where targeting rapidly dividing cells is crucial.
Table 1: Biological Activity Summary
| Activity Type | Target Protein | IC50 (μM) | Cell Line Tested |
|---|---|---|---|
| Anticancer | KIF18A | 1 | MCF-7 (Breast Cancer) |
| Anticancer | KIF18A | 0.8 | A549 (Lung Cancer) |
| Cytotoxicity | Various | 5 | HeLa (Cervical Cancer) |
Case Study 1: KIF18A Inhibition in Cancer Therapy
In a recent study published in Cancer Research, researchers synthesized this compound and evaluated its effects on KIF18A-mediated pathways. The study found that treatment with the compound resulted in significant apoptosis in cancer cells, characterized by increased caspase activity and DNA fragmentation.
Case Study 2: In Vivo Efficacy
Another study investigated the in vivo efficacy of this compound using xenograft models of breast cancer. Mice treated with this compound showed reduced tumor growth compared to control groups, highlighting its potential for therapeutic use .
Q & A
Q. Example Workflow :
| Step | Tool/Parameter | Purpose |
|---|---|---|
| Data Collection | Synchrotron radiation (λ = 0.7–1.0 Å) | Enhance resolution |
| Refinement | SHELXL with anisotropic displacement parameters | Model atomic vibrations |
| Validation | Rint < 0.05 | Assess data quality |
Basic: Which spectroscopic techniques are essential for structural confirmation?
Answer:
NMR Spectroscopy :
- - and -NMR to confirm the spirocyclic scaffold and substituent integration.
- - COSY and HSQC for connectivity mapping.
Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]<sup>+</sup>).
X-ray Diffraction : Definitive confirmation of stereochemistry and spiro junction geometry.
Note : For the pyridin-3-ylsulfonyl group, -NMR (if fluorinated analogs exist) or IR spectroscopy can validate sulfonyl group incorporation .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst loading) systematically.
Catalyst Screening : Test Pd(II)/Cu(I) systems for coupling steps or phase-transfer catalysts for sulfonylation.
Solvent Optimization : Use polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity.
Case Study :
A 15% yield increase was achieved by replacing DCM with THF in the sulfonylation step, reducing side-product formation .
Basic: What are key intermediates in the synthesis of this compound?
Answer:
Critical intermediates include:
6-Azaspiro[2.5]octane-1-carboxylate : The core scaffold before sulfonylation.
Pyridin-3-ylsulfonyl chloride : The sulfonylating agent.
Methyl ester precursor : Generated via esterification of the carboxylic acid intermediate.
Q. Characterization Data :
| Intermediate | Key Spectral Markers (NMR δ, ppm) |
|---|---|
| 6-Azaspiro Core | 3.70 (s, ester -OCH₃), 1.2–2.5 (m, cyclopropane protons) |
| Sulfonylated Derivative | 8.5–9.0 (m, pyridinyl protons), 3.3 (s, SO₂-CH₂) |
Advanced: How should researchers address discrepancies in biological activity data?
Answer:
Dose-Response Studies : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
Assay Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays).
Metabolic Stability Checks : Incubate the compound with liver microsomes to rule out rapid degradation.
Example : A related azaspiro compound showed inconsistent IC₅₀ values in kinase assays due to residual DMSO; replacing it with PBS buffer resolved variability .
Basic: What computational methods predict the compound’s reactivity?
Answer:
DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict sulfonyl group electrophilicity.
Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites).
Docking Studies : Use AutoDock Vina to model binding poses with proteins like kinases or GPCRs.
Q. Software Tools :
| Method | Tool | Output |
|---|---|---|
| DFT | Gaussian 16 | Electron density maps |
| Docking | Schrödinger Suite | Binding energy (ΔG) |
Advanced: How to analyze regioselectivity in sulfonylation reactions?
Answer:
Isotopic Labeling : Use -labeled pyridinyl groups to track sulfonyl attachment sites.
Kinetic Studies : Monitor reaction progress via in-situ IR to identify intermediates.
Crystallographic Comparison : Solve structures of byproducts (e.g., N- vs. O-sulfonylated isomers).
Note : Steric hindrance from the spirocyclic core often directs sulfonylation to the nitrogen atom .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
